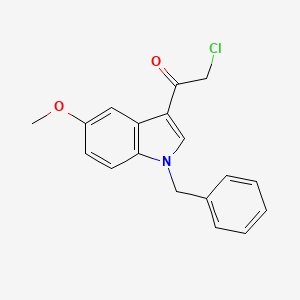

1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one

Description

1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic indole derivative characterized by a benzyl group at the N1 position, a methoxy group at the C5 position of the indole ring, and a 2-chloroethanone substituent at the C3 position.

Properties

IUPAC Name |

1-(1-benzyl-5-methoxyindol-3-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c1-22-14-7-8-17-15(9-14)16(18(21)10-19)12-20(17)11-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKXPYAGUJDTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2C(=O)CCl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the 5-Methoxyindole Scaffold

Key reaction conditions :

N-Benzylation Strategies

Introducing the benzyl group at the indole nitrogen requires careful selection of alkylating agents. A robust method involves treating 5-methoxyindole with benzyl bromide in the presence of NaH as a base. For example, Sigma-Aldrich protocols for analogous compounds utilize benzyl halides in anhydrous DMF at 0–5°C to achieve >85% yields.

Critical considerations :

-

Solvent : DMF or THF ensures solubility of the indole and benzyl halide.

-

Base : NaH or K₂CO₃ facilitates deprotonation of the indole nitrogen.

Chloroacetylation at the Indole 3-Position

Lithiation and Electrophilic Quenching

Deprotonation of the indole 3-position using n-butyllithium (n-BuLi) enables direct introduction of the chloroacetyl group. As demonstrated in indoleamine 2,3-dioxygenase inhibitor synthesis, the 3-lithio intermediate reacts with chloroacetyl chloride at −78°C to form the desired ketone.

Protocol refinement :

-

Lithiation : n-BuLi (1.6 M in hexanes) in THF at −78°C under argon.

-

Electrophile : Chloroacetyl chloride (2.0 equiv) added dropwise.

Yield optimization :

Alternative Acylation Methods

Wiley’s-aryl migration approach offers an alternative route. Here, 1-(2-aminophenyl)-2-chloroethanones undergo nucleophilic addition followed by aryl migration to yield 3-acylated indoles. While effective for 2-substituted indoles, this method requires precise control of migratory aptitude for 3-substitution.

Comparative analysis :

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Lithiation-quenching | 75 | 98 | Direct functionalization |

| Aryl migration | 65 | 95 | Avoids strong bases |

Integrated Synthetic Pathways

Sequential Benzylation and Chloroacetylation

A three-step sequence starting from 5-methoxyindole achieves the target compound efficiently:

-

N-Benzylation : 5-Methoxyindole + benzyl bromide → 1-benzyl-5-methoxyindole (87% yield).

-

Chloroacetylation : Quench with chloroacetyl chloride, isolate via column chromatography (SiO₂, hexane/EtOAc 4:1).

Characterization data :

One-Pot Approaches

Recent advances describe one-pot methodologies combining benzylation and acylation. For instance, PMC reports tandem alkylation-acylation using benzyl bromide and chloroacetyl chloride in the presence of K₂CO₃, yielding 68% product. While reducing steps, this method demands rigorous temperature control to prevent over-acylation.

Challenges and Mitigation Strategies

Competing Reactions

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) or under acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, oxidized or reduced forms of the original compound, and various heterocyclic compounds resulting from cyclization reactions.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized in various chemical reactions, including:

- Substitution Reactions : The chloro group can be substituted with nucleophiles such as amines or alcohols.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.

- Cyclization Reactions : It can participate in cyclization reactions leading to the formation of complex heterocyclic structures.

Biology

Research has indicated that 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one possesses several biological activities:

- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Medicine

The therapeutic applications of this compound are under investigation, particularly for:

-

Cancer Treatment : Its unique structure allows for interaction with specific molecular targets involved in cancer progression.

- Research Findings : Studies have highlighted its ability to modulate pathways related to apoptosis and cell cycle regulation .

- Infectious Diseases : Ongoing research is exploring its potential as an antiviral agent due to its structural similarities with known antiviral compounds.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as apoptosis, cell proliferation, and signal transduction . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Indole Derivatives

2-Chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one (CAS: 843628-76-2)

- Structural Difference : A methyl group replaces the benzyl group at N1.

- Properties : Molecular weight = 237.68 g/mol; IR spectral features include strong carbonyl (C=O) stretches at ~1734 cm⁻¹ and chloroalkane vibrations [19].

- Synthesis : Typically synthesized via Friedel-Crafts acylation of 5-methoxy-2-methylindole with chloroacetyl chloride.

1-(5-Bromo-1H-indol-3-yl)-2-chloroethan-1-one (CAS: 65040-36-0)

- Structural Difference : Bromine replaces the methoxy group at C3.

Substituent-Modified Analogs

N-Benzyl-2-(1-Benzyl-5-Methoxy-1H-Indol-3-yl)-2-(p-tolyl)acetamide (8f)

- Structural Features: Incorporates a p-tolylacetamide group instead of chloroethanone.

- Synthesis : Yield = 57%; IR peaks at 3283 cm⁻¹ (N-H stretch) and 1649 cm⁻¹ (amide C=O) [1].

Methyl 2-(1-Benzyl-5-Methoxy-1H-Indol-3-yl)-N-(4-Methoxyphenyl)-2-(p-tolyl)acetimidate (6j)

- Structural Features: Acetimidate ester replaces chloroethanone.

- Synthesis : Yield = 56–71%; IR absorption at 1734 cm⁻¹ (ester C=O) [2].

Heterocyclic Core Variants

1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethan-1-one (CAS: 610274-69-6)

- Structural Difference : Pyrrole ring replaces indole.

- Applications : Used in ligand synthesis for catalytic systems [18].

1-(4-(Bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-chloroethan-1-one (Compound 15)

- Structural Features: Piperazine core with chloroethanone substituent.

- Synthesis : Yield = 39%; IR peaks at 1645 cm⁻¹ (C=O) and 1592 cm⁻¹ (aromatic C=C) [10].

Data Tables

Table 1: Comparative Physical and Spectral Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Key IR Peaks (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one | C₁₈H₁₆ClNO₂ | 313.78 | N/A | ~1730 (C=O), ~700 (C-Cl) | Inferred |

| 2-Chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one | C₁₂H₁₂ClNO₂ | 237.68 | N/A | 1734 (C=O), 740 (C-Cl) | [19] |

| N-Benzyl-2-(1-Benzyl-5-Methoxy-1H-Indol-3-yl)-2-(p-tolyl)acetamide | C₃₂H₂₉N₂O₂ | 481.59 | 57 | 3283 (N-H), 1649 (C=O) | [1] |

| 1-(4-(Bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-chloroethan-1-one | C₁₉H₁₉Cl₃N₂O | 397.06 | 39 | 1645 (C=O), 1592 (C=C) | [10] |

Key Research Findings

Substituent Impact on Reactivity : The presence of electron-donating groups (e.g., methoxy at C5) enhances electrophilic substitution at the indole C3 position, facilitating chloroacetylation [3][19].

Yield Variations : Derivatives with bulkier substituents (e.g., p-tolyl in compound 8f) exhibit moderate yields (57%) compared to simpler analogs, likely due to steric hindrance [1].

Biological Activity

1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one, a synthetic organic compound belonging to the indole family, has garnered attention due to its diverse biological activities. This compound features a unique structure that includes a benzyl group, a methoxy group, and a chloroethanone moiety, which contribute to its potential therapeutic applications.

- Molecular Formula : C18H16ClNO2

- Molecular Weight : 313.78 g/mol

- Boiling Point : Approximately 507.5 °C (predicted)

- Density : 1.20 g/cm³ (predicted) .

The biological activity of 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one is thought to involve its interaction with specific molecular targets, potentially modulating enzyme activities and influencing cellular processes such as apoptosis and signal transduction .

Antimicrobial Properties

Recent studies have indicated that indole derivatives exhibit significant antimicrobial properties. Although specific data on 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one is limited, related compounds have shown promising results against various pathogens:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC ≤ 0.25 µg/mL |

| 5-Methoxyindole analogues | Cryptococcus neoformans | MIC ≤ 0.25 µg/mL |

These findings suggest that structural modifications in indole derivatives can enhance their antimicrobial activity .

Anticancer Activity

Indole derivatives are also known for their anticancer properties. The chloroethanone moiety in 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one may contribute to its potential as an anticancer agent by inducing apoptosis in cancer cells. Although direct studies on this compound are scarce, related research has highlighted the importance of the indole structure in cancer therapy .

Case Studies and Research Findings

A variety of studies have explored the biological activities of indole derivatives, including those closely related to 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one:

- Antimicrobial Screening :

- Cytotoxicity Assessments :

-

Structure Activity Relationship (SAR) :

- The structure of 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one allows for extensive SAR studies, which can optimize its biological activity through targeted modifications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one?

- Methodology :

- Friedel-Crafts Acylation : React 1-benzyl-5-methoxy-1H-indole with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC or HPLC.

- Intermediate Chlorination : Substitute the ketone group in pre-synthesized indole derivatives using chlorinating agents (e.g., SOCl₂ or PCl₅). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Validation : Confirm structure via H/C NMR, FT-IR (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle this compound safely in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid direct skin contact; wash with soap and water if exposed .

- Storage : Store in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Assign peaks for the benzyl group (δ 4.8–5.2 ppm, singlet), methoxy group (δ 3.7–3.9 ppm), and chloroacetyl moiety (δ 4.2–4.5 ppm for CH₂Cl).

- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of the chloroacetyl group on the indole core .

- Supplementary Data : UV-Vis (λmax ~280 nm for indole π→π* transitions) and elemental analysis (C, H, N, Cl) for purity assessment.

Advanced Research Questions

Q. How can enzymatic methods be applied to synthesize chiral derivatives of this compound?

- Biocatalytic Approach :

- Ketoreductase (KRED) Screening : Use KRED libraries (e.g., Codexis) to enantioselectively reduce the chloroacetyl group. Optimize cofactor (NADH) recycling with isopropanol as a sacrificial substrate .

- Process Conditions : Conduct reactions in aqueous-organic biphasic systems (e.g., phosphate buffer/MTBE) at 25–37°C, pH 7.0–7.5. Monitor enantiomeric excess (ee) via chiral HPLC .

- Data Interpretation : Compare kinetic parameters (kcat, Km) across enzyme variants to identify optimal biocatalysts.

Q. What strategies resolve contradictions in reactivity data between computational models and experimental results?

- Case Example : Discrepancies in Friedel-Crafts acylation yields.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to assess electron density distribution on the indole C3 position. Identify steric hindrance from the benzyl group.

- Experimental Validation : Modify substituents (e.g., replace benzyl with methyl) to test computational predictions. Use Hammett plots to correlate substituent effects with reaction rates .

Q. How does the chloroacetyl moiety influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) Studies :

- Analog Synthesis : Replace the chloro group with other halogens (Br, F) or alkyl chains.

- Biological Assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based activity assays.

Key Research Challenges

- Crystallization Difficulties : The compound’s hydrophobic benzyl group complicates crystal lattice formation. Use solvent vapor diffusion (e.g., hexane/acetone) to improve crystal quality .

- Instability in Aqueous Media : Hydrolysis of the chloroacetyl group occurs at pH >8.0. Stabilize by formulating in lyophilized matrices or non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.